![molecular formula C13H12N2O2 B12994993 Ethyl [2,3'-bipyridine]-6-carboxylate](/img/structure/B12994993.png)
Ethyl [2,3'-bipyridine]-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [2,3’-bipyridine]-6-carboxylate is a derivative of bipyridine, a class of compounds known for their extensive applications in various fields such as coordination chemistry, catalysis, and material science. The bipyridine scaffold consists of two pyridine rings connected at different positions, and in this case, the connection is at the 2 and 3 positions. The ethyl ester functional group at the 6-position of one of the pyridine rings adds to its chemical versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bipyridine derivatives, including ethyl [2,3’-bipyridine]-6-carboxylate, often involves cross-coupling reactions. Common methods include:
Suzuki Coupling: This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst.
Stille Coupling: This method uses organotin compounds and a palladium catalyst.
Negishi Coupling: This reaction involves the use of organozinc compounds with a palladium catalyst.
Industrial Production Methods: Industrial production of bipyridine derivatives typically employs homogeneous catalytic systems to achieve high yields. The use of nickel chloride (NiCl2·6H2O) without external ligands has been shown to efficiently catalyze the formation of bipyridines .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl [2,3’-bipyridine]-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ethyl ester group to a carboxylic acid.
Reduction: The bipyridine ring can be reduced under specific conditions.
Substitution: Halogenation and other substitution reactions can occur on the pyridine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) is commonly used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or similar reagents.
Major Products:
Oxidation: Conversion to carboxylic acids.
Reduction: Formation of reduced bipyridine derivatives.
Substitution: Halogenated bipyridine derivatives.
Applications De Recherche Scientifique
Ethyl [2,3’-bipyridine]-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of photosensitizers and materials for electronic devices
Mécanisme D'action
The mechanism of action of ethyl [2,3’-bipyridine]-6-carboxylate involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic processes, including redox reactions. The bipyridine moiety acts as a bidentate ligand, binding to metal centers and facilitating electron transfer processes .
Comparaison Avec Des Composés Similaires
2,2’-Bipyridine: Known for its strong coordination with metal ions and use in catalysis.
4,4’-Bipyridine: Used in the synthesis of viologens and electrochromic devices.
3,3’-Bipyridine: Less common but used in specific coordination chemistry applications
Uniqueness: Ethyl [2,3’-bipyridine]-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the ethyl ester group enhances its solubility and potential for functionalization compared to other bipyridine derivatives .
Propriétés
Formule moléculaire |
C13H12N2O2 |
|---|---|
Poids moléculaire |
228.25 g/mol |
Nom IUPAC |
ethyl 6-pyridin-3-ylpyridine-2-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)12-7-3-6-11(15-12)10-5-4-8-14-9-10/h3-9H,2H2,1H3 |
Clé InChI |
OMCWZZNOWUEKLU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=CC(=N1)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-4-carboxylic acid](/img/structure/B12994913.png)

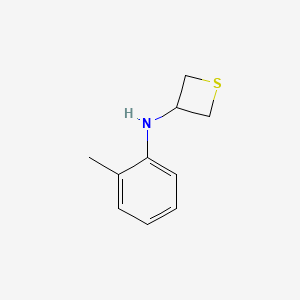
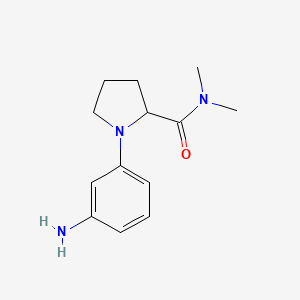
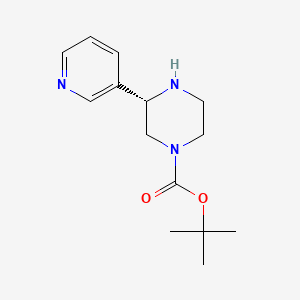
![1-((6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid](/img/structure/B12994959.png)
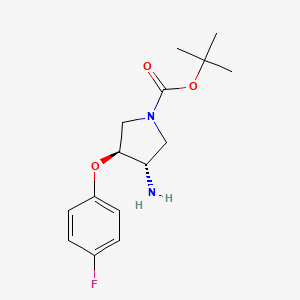


![6-(1,3-Dimethyl-1H-pyrazol-4-yl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12994980.png)
![Methyl 2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetate](/img/structure/B12994983.png)
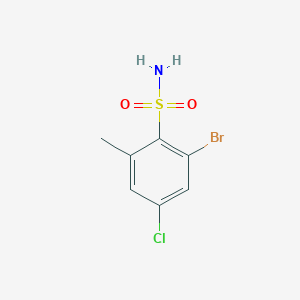
![Azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B12994990.png)
![1-Cyclohexyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one](/img/structure/B12994995.png)
